molecular formula C13H11N3S B10801444 2-(1,3-Benzothiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile

2-(1,3-Benzothiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile

Cat. No.: B10801444
M. Wt: 241.31 g/mol
InChI Key: JKJYEGXAYUAVGF-UHFFFAOYSA-N
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Description

WAY-604655, also known as 2-Benzothiazoleacetonitrile, α-2-pyrrolidinylidene-, is a chemical compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . This compound is characterized by its benzothiazole and pyrrolidine functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of WAY-604655 involves several steps, typically starting with the preparation of benzothiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

WAY-604655 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-604655 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.

    Industry: WAY-604655 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-604655 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

WAY-604655 can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile

InChI

InChI=1S/C13H11N3S/c14-8-9(10-5-3-7-15-10)13-16-11-4-1-2-6-12(11)17-13/h1-2,4,6,15H,3,5,7H2

InChI Key

JKJYEGXAYUAVGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C#N)C2=NC3=CC=CC=C3S2)NC1

Origin of Product

United States

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